BenchChemオンラインストアへようこそ!

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

Antifungal SAR CYP51 inhibition triazole pharmacophore optimization

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide (CAS 219872-85-2, C13H14F2N4O2, MW 296.27) is a chiral (2R,3R)-configured 1,2,4-triazole derivative that serves as a critical late-stage synthetic intermediate for triazole antifungal agents, most notably ravuconazole. It is classified both as a key building block for ravuconazole—which bears the 2,4-difluorophenyl pharmacophore—and as an impurity reference standard (Isavuconazole Impurity H) for the structurally related drug isavuconazole, which differs solely by a 2,5-difluorophenyl substitution pattern.

Molecular Formula C13H14F2N4O2
Molecular Weight 296.27 g/mol
Cat. No. B12290367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide
Molecular FormulaC13H14F2N4O2
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESCC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
InChIInChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20)
InChIKeyOYZNOUGSYGBXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide – Chiral Triazole Intermediate Procurement Guide for Antifungal API Synthesis


3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide (CAS 219872-85-2, C13H14F2N4O2, MW 296.27) is a chiral (2R,3R)-configured 1,2,4-triazole derivative that serves as a critical late-stage synthetic intermediate for triazole antifungal agents, most notably ravuconazole. [1] It is classified both as a key building block for ravuconazole—which bears the 2,4-difluorophenyl pharmacophore—and as an impurity reference standard (Isavuconazole Impurity H) for the structurally related drug isavuconazole, which differs solely by a 2,5-difluorophenyl substitution pattern. [2][3]

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide – Why Generic Substitution of Triazole Intermediates Fails in Regulated Synthesis


Interchanging this compound with close structural analogs—such as its 2,5-difluorophenyl isomer (Isavuconazole Intermediate M6, CAS 241479-75-4) or its thioamide counterpart (CAS 170863-34-0)—is not permissible without altering the identity of the final API or compromising synthetic efficiency. The 2,4- versus 2,5-difluorophenyl regiochemistry is the sole structural determinant that distinguishes ravuconazole from isavuconazole at the pharmacophore level, and published SAR evidence demonstrates that this single substitution difference produces divergent antifungal activity spectra across eight clinically relevant fungal pathogens. [1] Furthermore, the amide versus thioamide functional group dictates the downstream chemistry pathway: the thioamide is required for classical Hantzsch-type thiazole ring formation, while the amide enables alternative amidation or hydrolysis-based synthetic sequences for derivative exploration. [2]

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide – Quantified Differentiation Evidence vs. Closest Analogs


Regiochemical SAR: 2,4-Difluorophenyl vs. 2,5-Difluorophenyl Antifungal Spectrum Comparison

In a head-to-head study of 29 triazole analogs, compounds bearing the 2,4-difluorophenyl group (series a, structurally derived from the same intermediate class as the target compound) maintained broad-spectrum in vitro antifungal activity across all 8 tested fungal isolates including Aspergillus fumigatus and Microsporum gypseum. In contrast, analogs bearing the 2,5-difluorophenyl group (series b, corresponding to the isavuconazole pharmacophore) exhibited substantially narrowed spectra: while showing excellent activity against Cryptococcus neoformans and Candida glabrata (MIC80 0.0156–0.125 µg/mL), most series b compounds lost activity against A. fumigatus and M. gypseum, with MIC80 values exceeding 8.0 µg/mL. The authors concluded that '2,4-difluorophenyl group is more favorable to antifungal activity than 2,5-difluorophenyl group.' [1] This SAR directly validates why selecting the 2,4-difluorophenyl intermediate (target compound) is essential for ravuconazole-oriented synthesis.

Antifungal SAR CYP51 inhibition triazole pharmacophore optimization

Chiral Configuration Integrity: (2R,3R) Enantiomer vs. Racemic or Diastereomeric Mixtures

The (2R,3R) absolute configuration of the target compound (CAS 219872-85-2) is indispensable for downstream biological activity. The corresponding ravuconazole molecule requires the (2R,3R) configuration; the patent literature explicitly teaches that compounds of general formula I 'having the 2R,3R-configuration' are 'valuable antifungal drugs for treatment of systemic mycoses and possess an excellent broad antifungal activity,' while other diastereomers show diminished or absent activity. [1] In the commercial supply chain, the target compound is offered with a specified purity of ≥95% (CATO, CymitQuimica) [2] and up to 98% (Coompo Research Chemicals) [3], with the chiral integrity verified by HPLC on chiral stationary phase. The thioamide analog (CAS 170863-34-0, Isavuconazole Impurity 72/80) shares the same (2R,3R) configuration but differs in the amide/thioamide functional group, making it a distinct chemical entity for procurement purposes. [4]

Chiral synthesis enantiomeric purity antifungal intermediate procurement

Amide vs. Thioamide Functional Group: Synthetic Pathway Commitment for Ravuconazole API

The classical ravuconazole synthesis proceeds via thiazole ring formation between the thioamide intermediate (CAS 170863-34-0) and 4-bromoacetylbenzonitrile under reflux in methanol to yield ravuconazole directly. [1] The target amide compound (CAS 219872-85-2) represents the corresponding amide oxidation state, which is not directly competent for thiazole condensation but provides a divergent entry point for alternative derivative synthesis—including hydrolysis to the carboxylic acid followed by amidation, or direct N-functionalization strategies that are inaccessible from the thioamide. In the large-scale process development for ravuconazole, the thioamide was obtained from the chiral nitrile intermediate via heating with diethyl dithiophosphate in aqueous medium 'with excellent yield,' while the amide form was not utilized in the final API-forming step. [1][2] Understanding this functional group divergence is critical for procurement: orders for the thioamide (170863-34-0) support the established ravuconazole manufacturing route, while the amide (219872-85-2) is better suited for exploratory medicinal chemistry, impurity profiling, or alternative synthetic approaches.

Thiazole ring formation thioamide intermediate ravuconazole process chemistry

Certified Reference Standard Quality: ISO 17034 Accreditation for Impurity Profiling Applications

When procured from ISO 17034-accredited suppliers such as CATO, the target compound (CAS 219872-85-2) is supplied as Isavuconazole Impurity H with a certified purity >95%, accompanied by a comprehensive certificate of analysis that includes NMR, MS, HPLC, IR, UV, water content, and residue on ignition data. [1] This certification is materially distinct from generic 'research-grade' intermediates that are supplied only with a simple product specification sheet. The ISO 17034 accreditation ensures traceability, homogeneity, and stability of the reference material—requirements explicitly mandated by the Chinese Center for Drug Evaluation (CDE) 2020 regulatory guidelines for drug registration testing. [1] In contrast, the thioamide analog (CAS 170863-34-0, supplied as Isavuconazole Impurity 72/80) is offered by SynZeal and BOC Sciences with similar characterization packages but for a different impurity identification purpose. [2]

Pharmaceutical impurity standard ISO 17034 ANDA regulatory submission

Downstream API Differentiation: Ravuconazole (2,4-diF Intermediate) vs. Isavuconazole (2,5-diF Intermediate) – Half-Life and Clinical Positioning

The target compound ultimately enables synthesis of ravuconazole, which possesses the longest elimination half-life among all known azole antifungals—approximately 100 hours (range 3.9–202 h), enabling once-daily or less frequent dosing. [1] This contrasts with isavuconazole (derived from the 2,5-difluorophenyl intermediate, CAS 241479-75-4), which has a reported half-life of approximately 56–130 hours depending on formulation, and voriconazole (~6 hours). In a head-to-head in vitro comparison against 84 clinical isolates of dematiaceous fungi, both ravuconazole and isavuconazole showed lower MIC values than itraconazole, voriconazole, and posaconazole, but with species-specific differences in susceptibility profiles. [2] Against Trichosporon asahii (n = 224 clinical isolates), the geometric mean MICs for ravuconazole and isavuconazole were 0.21 mg/L and 0.17 mg/L respectively, within ±1 twofold dilution—indicating comparable potency but with ravuconazole's superior half-life offering a pharmacokinetic advantage. [3] The choice of intermediate thus maps directly onto the target product profile of the final API.

Triazole pharmacokinetics ravuconazole half-life azole antifungal differentiation

3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide – High-Value Research and Industrial Application Scenarios


GMP Ravuconazole API Manufacturing: Late-Stage Intermediate Procurement for Thiazole Ring Assembly

For pharmaceutical manufacturers producing ravuconazole under cGMP conditions, the target compound (CAS 219872-85-2) serves as the immediate precursor to the thioamide intermediate (CAS 170863-34-0) or, in alternative routes, as the amide substrate for acid-catalyzed thiazole formation. The (2R,3R) stereochemistry must be pre-established at this intermediate stage because downstream diastereomer separation is costly and yield-reducing. The multikilogram process development by Bristol-Myers Squibb demonstrated that diastereomeric excess can be enriched to >99% through recrystallization of downstream intermediates, but only if the incoming chiral purity of the early intermediate meets specification. [1] Procurement of ISO 17034-certified material with full traceability documentation supports the regulatory filing requirements for drug master files (DMF) and ANDA submissions. [2]

Isavuconazole Impurity Profiling and Analytical Method Validation for Regulatory Submissions

The target compound is commercially designated as Isavuconazole Impurity H (CAS 219872-85-2) and represents the 2,4-difluorophenyl positional isomer impurity that may arise during isavuconazole synthesis if 2,4-difluorophenyl starting materials are present as contaminants. [1] Analytical development teams require this certified reference standard to establish HPLC/UV-based impurity methods with validated limits of detection and quantitation. The ISO 17034 accreditation ensures that the reference material meets regulatory expectations for identity, purity, and stability—directly supporting method validation (AMV), quality control (QC), and stability studies for ANDA packages. [1][2]

Structure-Activity Relationship (SAR) Exploration of Novel Triazole CYP51 Inhibitors

Medicinal chemistry teams investigating next-generation fungal CYP51 inhibitors can use the target compound's 2,4-difluorophenyl pharmacophore as a validated starting point for lead optimization. Published SAR data demonstrate that the 2,4-difluorophenyl substitution pattern confers superior broad-spectrum activity relative to 2,5-difluorophenyl, 2,6-difluorophenyl, and other regioisomeric variants across eight clinically relevant fungal pathogens. [1] The amide functionality provides a synthetic handle for further derivatization (hydrolysis to carboxylic acid, coupling with amines, or reduction) that the thioamide analog does not readily permit without sulfur-specific chemistry. This enables library synthesis of amide-linked triazole hybrids for antifungal, antiparasitic (anti-Trypanosoma cruzi), and agrochemical screening programs. [2]

Chiral Building Block Supply for Generic Pharmaceutical Development Programs

With ravuconazole patents having expired in major territories and isavuconazole generics under active development, the target compound serves as a versatile chiral building block for both innovator reference standard programs and generic API development. Commercial suppliers offer the compound at purities up to 98% with batch-to-batch consistency supported by ISO 17034 quality systems. [1] The (2R,3R) configuration is common to multiple triazole antifungal pharmacophores including efinaconazole, ravuconazole, and certain voriconazole analogs, making this intermediate a strategically flexible procurement item for CROs and CDMOs serving multiple antifungal development programs simultaneously. [2]

Quote Request

Request a Quote for 3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.